

An In-depth Technical Guide to the Bis-PEG4acid Bifunctional Linker

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Compound of Interest		
Compound Name:	Bis-PEG4-acid	
Cat. No.:	B1667461	Get Quote

For researchers, scientists, and professionals in drug development, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery systems, and the construction of complex therapeutic entities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the **Bis-PEG4-acid** stands out for its unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides a comprehensive overview of its core attributes, applications, and the fundamental principles of its use.

Core Characteristics and Chemical Properties

Bis-PEG4-acid is a homobifunctional linker featuring a central polyethylene glycol (PEG) chain of four repeating ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several advantageous properties. The PEG backbone is renowned for its ability to increase the aqueous solubility and stability of conjugated molecules.[1][2][3] This is a critical feature in drug development, as it can mitigate the aggregation of hydrophobic drugs and improve the pharmacokinetic profile of the final conjugate.[3][4]

The terminal carboxylic acid groups are the reactive handles of the linker. These groups can readily react with primary and secondary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry. This reaction is not spontaneous and requires the presence of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in conjunction with N-hydroxysuccinimide (NHS) or hexafluorophosphate azabenzotriazole tetrafluoroborate (HATU), to activate the carboxylic



acids for efficient amide bond formation. The homobifunctional nature of **Bis-PEG4-acid** allows for the crosslinking of two amine-containing molecules or the potential for controlled, sequential conjugation to two different molecules.

A summary of the key physicochemical properties of **Bis-PEG4-acid** is presented in the table below.

Property	Value	References
Chemical Formula	C12H22O8	
Molecular Weight	294.3 g/mol	-
CAS Number	31127-85-2	_
Purity	Typically ≥95%	_
Solubility	Soluble in Water, DMSO, DMF, DCM	
Storage Conditions	-20°C, sealed in a dry environment	-

Key Applications in Drug Development and Research

The unique properties of **Bis-PEG4-acid** make it a valuable tool in a variety of applications within the life sciences:

- Antibody-Drug Conjugates (ADCs): In the design of ADCs, this linker can be used to attach a
 cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to improve
 the solubility and stability of the ADC, potentially leading to a better therapeutic index.
- PROTACs: Bis-PEG4-acid is utilized as a linker in the synthesis of PROTACs, which are
 molecules designed to induce the degradation of specific target proteins. The linker connects
 a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
- Protein and Peptide Modification: The linker can be used to modify proteins and peptides to enhance their therapeutic properties, such as increasing their half-life in circulation or



improving their solubility. This process is often referred to as PEGylation.

- Drug Delivery Systems: Bis-PEG4-acid can be incorporated into the design of drug delivery
 vehicles like nanoparticles and hydrogels. The carboxylic acid groups provide points of
 attachment for drug molecules or other functional groups, while the PEG component
 enhances biocompatibility and solubility.
- Bioconjugation Studies: In a broader research context, it serves as a versatile crosslinking agent for studying protein-protein interactions or for the assembly of complex biomolecular structures.

Experimental Protocols and Methodologies

The successful use of **Bis-PEG4-acid** hinges on the careful execution of the conjugation reaction. Below is a generalized protocol for the conjugation of an amine-containing molecule to **Bis-PEG4-acid** using EDC/NHS chemistry. It is important to note that optimal reaction conditions (e.g., pH, temperature, stoichiometry of reagents) will vary depending on the specific molecules being conjugated and should be empirically determined.

General Protocol for Amide Bond Formation:

- Activation of Carboxylic Acids:
 - Dissolve Bis-PEG4-acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
 - Add a 1.1 to 1.5-fold molar excess of both EDC and NHS to the solution.
 - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHSactivated ester.
- Conjugation to Amine-Containing Molecule:
 - Dissolve the amine-containing molecule (e.g., protein, peptide, or small molecule) in a suitable buffer, typically at a pH of 7.2-8.0 to ensure the primary amines are deprotonated and nucleophilic.

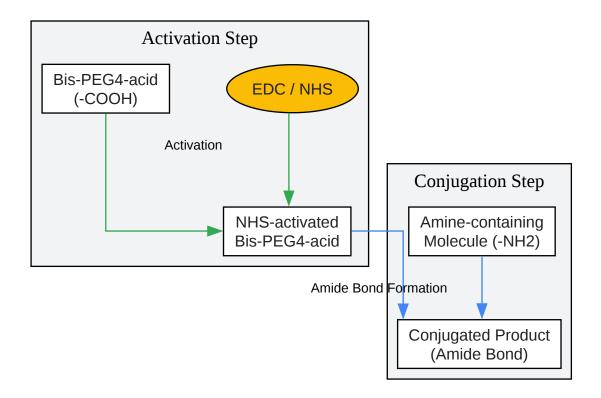


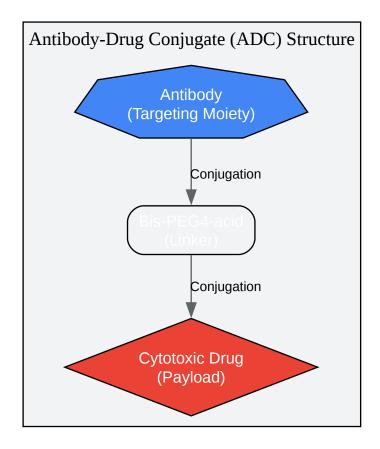
- Add the freshly prepared NHS-activated Bis-PEG4-acid solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule will need to be optimized.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
- Quenching and Purification:
 - Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-activated linker.
 - Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules, to remove unreacted starting materials and byproducts.

Visualizing Workflows and Pathways

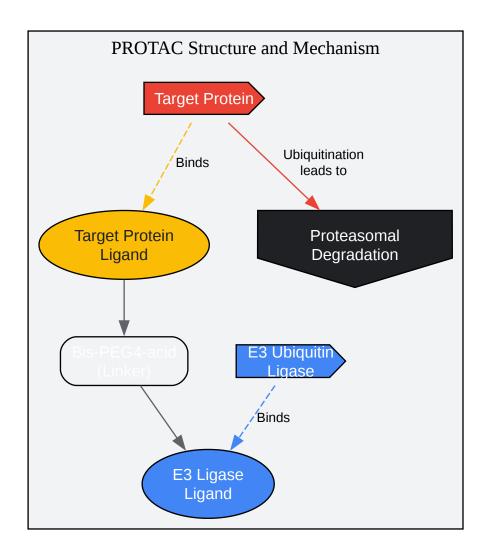
To further elucidate the role and application of **Bis-PEG4-acid**, the following diagrams, generated using the DOT language, illustrate key processes.











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